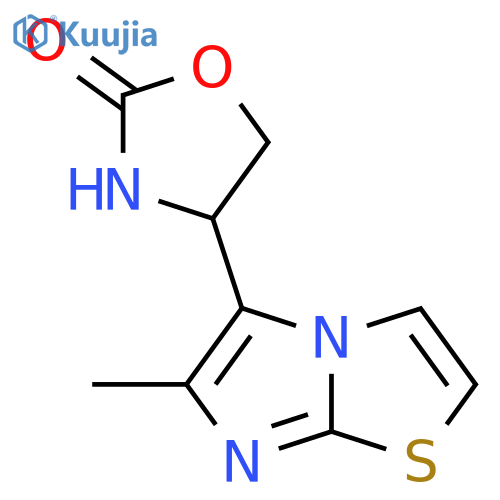

Cas no 2229251-65-2 (4-{6-methylimidazo2,1-b1,3thiazol-5-yl}-1,3-oxazolidin-2-one)

4-{6-methylimidazo2,1-b1,3thiazol-5-yl}-1,3-oxazolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 4-{6-methylimidazo2,1-b1,3thiazol-5-yl}-1,3-oxazolidin-2-one

- 4-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1,3-oxazolidin-2-one

- 2229251-65-2

- EN300-1762446

-

- インチ: 1S/C9H9N3O2S/c1-5-7(6-4-14-9(13)11-6)12-2-3-15-8(12)10-5/h2-3,6H,4H2,1H3,(H,11,13)

- InChIKey: LHICMJXFMNWQAS-UHFFFAOYSA-N

- ほほえんだ: S1C=CN2C1=NC(C)=C2C1COC(N1)=O

計算された属性

- せいみつぶんしりょう: 223.04154771g/mol

- どういたいしつりょう: 223.04154771g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 289

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 83.9Ų

4-{6-methylimidazo2,1-b1,3thiazol-5-yl}-1,3-oxazolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1762446-2.5g |

4-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1,3-oxazolidin-2-one |

2229251-65-2 | 2.5g |

$2771.0 | 2023-09-20 | ||

| Enamine | EN300-1762446-0.05g |

4-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1,3-oxazolidin-2-one |

2229251-65-2 | 0.05g |

$1188.0 | 2023-09-20 | ||

| Enamine | EN300-1762446-0.25g |

4-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1,3-oxazolidin-2-one |

2229251-65-2 | 0.25g |

$1300.0 | 2023-09-20 | ||

| Enamine | EN300-1762446-1.0g |

4-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1,3-oxazolidin-2-one |

2229251-65-2 | 1g |

$1414.0 | 2023-06-03 | ||

| Enamine | EN300-1762446-5.0g |

4-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1,3-oxazolidin-2-one |

2229251-65-2 | 5g |

$4102.0 | 2023-06-03 | ||

| Enamine | EN300-1762446-10.0g |

4-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1,3-oxazolidin-2-one |

2229251-65-2 | 10g |

$6082.0 | 2023-06-03 | ||

| Enamine | EN300-1762446-10g |

4-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1,3-oxazolidin-2-one |

2229251-65-2 | 10g |

$6082.0 | 2023-09-20 | ||

| Enamine | EN300-1762446-5g |

4-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1,3-oxazolidin-2-one |

2229251-65-2 | 5g |

$4102.0 | 2023-09-20 | ||

| Enamine | EN300-1762446-0.1g |

4-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1,3-oxazolidin-2-one |

2229251-65-2 | 0.1g |

$1244.0 | 2023-09-20 | ||

| Enamine | EN300-1762446-1g |

4-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1,3-oxazolidin-2-one |

2229251-65-2 | 1g |

$1414.0 | 2023-09-20 |

4-{6-methylimidazo2,1-b1,3thiazol-5-yl}-1,3-oxazolidin-2-one 関連文献

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

4-{6-methylimidazo2,1-b1,3thiazol-5-yl}-1,3-oxazolidin-2-oneに関する追加情報

Chemical Profile of 4-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1,3-oxazolidin-2-one (CAS No. 2229251-65-2)

4-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1,3-oxazolidin-2-one, identified by the Chemical Abstracts Service Number (CAS No. 2229251-65-2), is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural framework and potential biological activities. This compound belongs to the class of fused heterocycles, incorporating imidazo[2,1-b]thiazole and oxazolidinone moieties, which are well-documented for their involvement in various pharmacological mechanisms.

The structural composition of 4-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1,3-oxazolidin-2-one features a central oxazolidinone ring connected to a substituted imidazo[2,1-b]thiazole fragment. The presence of the methyl group at the 6-position of the imidazo[2,1-b]thiazole ring influences its electronic properties and potential interactions with biological targets. This structural motif is reminiscent of several known bioactive scaffolds that have been explored in drug discovery efforts.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from fused heterocyclic systems. The imidazo[2,1-b]thiazole core is particularly noteworthy, as it has been implicated in various biological processes and is a privileged scaffold in medicinal chemistry. For instance, derivatives of this class have shown promise as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The oxazolidinone moiety further enhances the compound's potential by providing a nitrogen-rich environment that can interact with biological receptors or enzymes.

One of the most compelling aspects of 4-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1,3-oxazolidin-2-one is its potential as a lead compound for further derivatization. The combination of the imidazo[2,1-b]thiazole and oxazolidinone rings offers multiple sites for chemical modification without compromising the core pharmacophoric features. This flexibility has allowed researchers to explore diverse analogs with tailored biological profiles.

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing heterocyclic drug candidates. Computational modeling and experimental assays have been employed to elucidate how modifications at specific positions within the imidazo[2,1-b]thiazole ring affect binding affinity and efficacy. For example, investigations have demonstrated that substituents at the 5-position can modulate interactions with target proteins by influencing electronic distributions and steric hindrance.

The oxazolidinone ring in 4-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1,3-oxazolidin-2-one also contributes to its pharmacological potential. Oxazolidinones are known for their ability to form stable complexes with biological targets due to their rigidified structure and nitrogen-rich environment. This characteristic makes them suitable candidates for developing enzyme inhibitors or receptor modulators. Moreover, the presence of a secondary amine within the oxazolidinone ring provides an additional hydrogen bonding site that can enhance binding interactions.

In the context of contemporary drug discovery, there is a growing emphasis on identifying compounds with multifunctional properties. The dual heterocyclic system in 4-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1,3-oxazolidin-2-one aligns with this trend by offering a platform for designing molecules that can engage multiple biological pathways simultaneously. Such multifunctional agents may offer therapeutic advantages over single-target drugs by addressing complex diseases through coordinated mechanisms.

Another area of interest is the exploration of 4-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1,3-oxazolidin-2-one as a scaffold for developing next-generation antibiotics. The increasing prevalence of antibiotic-resistant pathogens has necessitated the discovery of novel antimicrobial agents with unique modes of action. Heterocyclic compounds have historically played a crucial role in antibiotic development due to their ability to disrupt essential bacterial processes while minimizing toxicity to host cells.

The synthesis of 4-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-1,3-oxazolidin-2-one involves multi-step organic transformations that highlight its synthetic accessibility despite its complex structure. Key synthetic strategies include cyclocondensation reactions to form the imidazo[2,1-b]thiazole core followed by nucleophilic substitution or condensation reactions to introduce the oxazolidinone moiety. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such heterocyclic compounds.

From a computational chemistry perspective,4-{6-methylimidazo[2,1-b][13] thiazol - 5 - yl} - 13 ox az oli di ne - 12 one represents an interesting case study for molecular modeling studies aimed at understanding its binding interactions with biological targets. Techniques such as molecular dynamics simulations (MD), quantum mechanical calculations (QM), and docking studies have been employed to predict how this compound might interact with proteins or enzymes involved in disease pathways.

The pharmacokinetic properties of 4-{6-methylimidazo[21b][13} thia zo l - 5 - yl} - 13 ox az oli di ne - 12 one are also subjects of ongoing research efforts aimed at optimizing bioavailability while minimizing off-target effects . Parameters such as solubility , permeability , stability , and metabolic clearance rates are critical factors that determine whether a lead compound will progress into clinical development . By fine-tuning these properties through structural modifications , researchers hope to enhance both efficacy and safety profiles.п

2229251-65-2 (4-{6-methylimidazo2,1-b1,3thiazol-5-yl}-1,3-oxazolidin-2-one) 関連製品

- 859862-28-5(8-(4-phenylpiperazin-1-yl)methyl-2H,6H-1,3dioxolo4,5-gchromen-6-one)

- 255710-83-9(3-3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-ylpropanenitrile)

- 176244-21-6(5,6-Difluoro-1,3-Dihydro-2H-Benzimidazol-2-One)

- 251311-30-5(1,1'-Biphenyl, 4-(trifluoromethoxy)-3-(trifluoromethyl)-)

- 321430-72-2(1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-1H-PYRROLE-2-CARBALDEHYDE OXIME)

- 2228952-10-9(5-(1-ethyl-1H-pyrazol-5-yl)-1,2-oxazole-4-carboxylic acid)

- 2044713-77-9(tert-butyl 3-(piperidin-4-yl)methoxypyrrolidine-1-carboxylate)

- 83674-71-9(2,4-Diiodopyridine)

- 1261902-27-5(3-Hydroxy-4-(4-methoxyphenyl)benzoic acid)

- 2694724-82-6({4-(methanesulfinylmethyl)phenylmethyl}(methyl)amine)